

Repurposing Niclosamide for Oncology: A Technical Review of Mechanisms and Clinical Potential

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Audience: Researchers, scientists, and drug development professionals.

Abstract: Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed oncologic therapy.[1][2] Its pleiotropic anti-cancer effects stem from its ability to modulate multiple, critical oncogenic signaling pathways simultaneously, offering a multi-targeted approach to cancer treatment.[1][2][3] This document provides an indepth technical overview of niclosamide's mechanisms of action, a summary of its preclinical efficacy, a review of its status in clinical trials, and detailed protocols for key experimental assays used in its evaluation.

Core Mechanisms of Antineoplastic Activity

Niclosamide's efficacy is attributed to its function as a mitochondrial uncoupler and its ability to inhibit several key signaling cascades that are frequently dysregulated in cancer.[1][2][3] This multi-pronged attack hinders cancer cell proliferation, survival, and metastasis.

Mitochondrial Uncoupling and Metabolic Disruption

The foundational mechanism of niclosamide is its action as a protonophore, which disrupts the mitochondrial proton gradient.[3][4] This uncouples oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the AMP/ATP ratio.[1] The resulting energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular



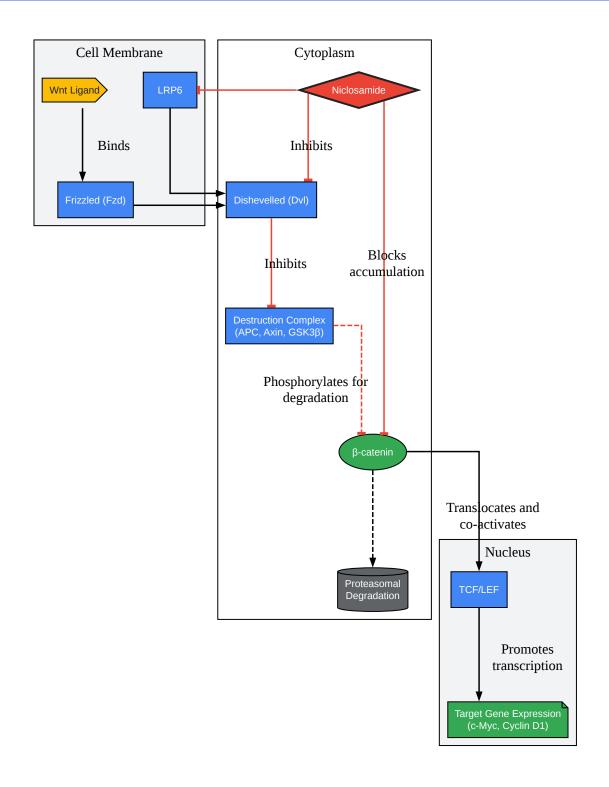
metabolism, and induces the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.[1][3][5]

Inhibition of Key Oncogenic Signaling Pathways

Niclosamide concurrently inhibits multiple signaling pathways crucial for cancer cell growth and survival.

A. Wnt/ β -catenin Pathway: This pathway is critical in many cancers for proliferation and stemness. Niclosamide inhibits Wnt/ β -catenin signaling through several mechanisms: it promotes the degradation of the LRP6 co-receptor, prevents the accumulation of β -catenin, and has been shown to downregulate the expression of Dishevelled-2 (Dvl2).[3][6][7] This leads to the suppression of downstream target genes like c-Myc and Cyclin D1.[8][9]





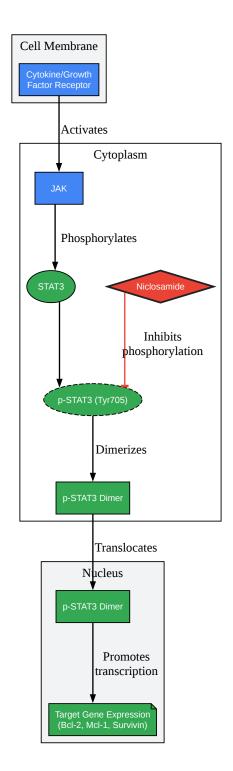
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Caption: Niclosamide's inhibition of the Wnt/β-catenin signaling pathway.

B. STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively active in many tumors, promoting survival and



proliferation. Niclosamide is a potent STAT3 inhibitor, blocking its phosphorylation at Tyr705, which prevents its dimerization and nuclear translocation.[10][11][12] This downregulates anti-apoptotic target genes such as Mcl-1, Bcl-2, and Survivin.[10]



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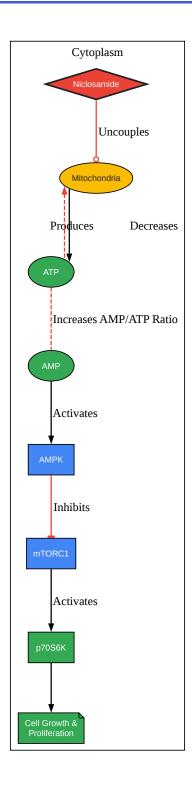




Caption: Niclosamide's inhibition of the STAT3 signaling pathway.

C. mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism that is often hyperactive in cancer.[1] Niclosamide inhibits mTOR signaling, which may occur through two distinct mechanisms: activation of AMPK due to mitochondrial uncoupling and ATP depletion, or by disrupting lysosomal function and causing cytosolic acidification, which indirectly inhibits mTORC1.[1][2][4]





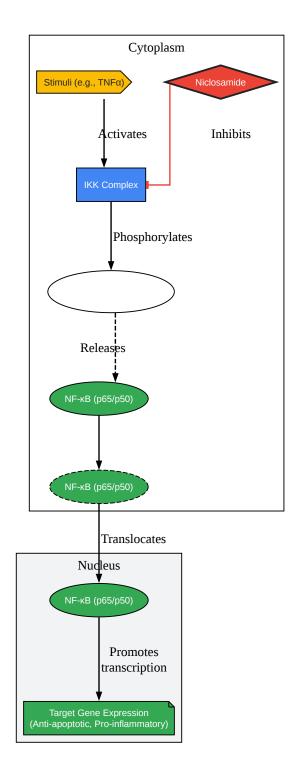
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Caption: Niclosamide's inhibition of the mTOR signaling pathway via mitochondrial uncoupling.

D. NF-κB Pathway: The NF-κB pathway is a key driver of inflammation and cell survival. Niclosamide suppresses NF-κB signaling by inhibiting the IκB kinase (IKK) complex.[3][13] This



prevents the phosphorylation and subsequent degradation of $I\kappa B\alpha$, the inhibitor of NF- κB . As a result, NF- κB (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate its target genes.[13][14]



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Caption: Niclosamide's inhibition of the NF-kB signaling pathway.

Preclinical Efficacy: In Vitro Studies

Niclosamide has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are typically in the low micromolar to sub-micromolar range.

Table 1: IC₅₀ Values of Niclosamide in Various Human Cancer Cell Lines

Cancer Type	Cell Line	IC50 (μM)	Assay Duration	Reference
Hepatocellular Carcinoma	HepG2	31.91	48h	[10]
QGY-7703	10.24	48h	[10]	
SMMC-7721	13.46	48h	[10]	
Prostate Cancer	DU145	< 1.0	72h	[7]
PC-3	< 1.0	72h	[7]	
Breast Cancer	MDA-MB-231	< 1.0	72h	[7]
T-47D	< 1.0	72h	[7]	
MCF-7	~1.5	48h	[15]	
Basal-like Breast Cancer	2LMP	0.44	-	[9]
SUM159	0.33	-	[9]	
HCC1187	1.9	-	[9]	
Acute Myeloid Leukemia	Various	0.18 - 1.0	72h	[13]
General Screen (NCI-60)	Most Cell Lines	< 1.0	-	[2]



Note: IC₅₀ values can vary based on the specific assay conditions and duration of exposure.

Preclinical Efficacy: In Vivo Studies

Animal xenograft models have corroborated the in vitro findings, showing that niclosamide can significantly inhibit tumor growth and metastasis.

Table 2: Summary of In Vivo Efficacy of Niclosamide



Cancer Type	Animal Model	Treatment	Key Outcomes	Reference
Acute Myeloid Leukemia	Nude mice with HL-60 xenografts	Niclosamide analog (p- niclosamide)	Significant inhibition of tumor growth via NF-κB suppression.	[2]
Colon Cancer	Mice with intrasplenic colon tumor xenografts	Niclosamide	Significantly reduced liver metastasis formation.	[2]
Lung Cancer	Lung cancer xenografts	Niclosamide alone or + radiation	Overcame radioresistance and suppressed tumor growth.	[2][11]
Ovarian Cancer	Ovarian cancer- initiating cell xenografts	Niclosamide	Inhibited tumor formation.	[2]
HER2+ Breast Cancer	Xenograft model	Niclosamide + Cisplatin	Inhibited resistance to cisplatin and suppressed tumor growth.	[16]
Cisplatin- Resistant Ovarian Cancer	SKOV3CR xenografts	Niclosamide	Effectively inhibited xenograft tumor growth.	[17]

Overcoming Therapeutic Resistance

A significant application of niclosamide is its ability to overcome resistance to conventional therapies.



- Chemoresistance: Niclosamide has shown synergistic anti-tumor effects when combined with a broad spectrum of chemotherapy drugs, including cisplatin, oxaliplatin, and docetaxel.
 [1][10][18] For instance, it enhances cisplatin-induced apoptosis in hepatocellular and HER2-positive breast cancer cells.[10][16] It can also overcome enzalutamide resistance in prostate cancer.[18]
- Radioresistance: Aberrant activation of the STAT3 pathway is a known mechanism of radioresistance. As a potent STAT3 inhibitor, niclosamide can re-sensitize resistant tumors to radiation therapy, as demonstrated in lung cancer models.[1][11][14]

Clinical Trials and Future Directions

The promising preclinical data has led to the initiation of several clinical trials to evaluate the safety and efficacy of niclosamide in cancer patients.[14] As of recent data, multiple trials are underway for various cancers, including metastatic castration-resistant prostate cancer and relapsed/refractory acute myeloid leukemia.[3] A recent trial announced its focus on prostate cancer patients who have developed resistance to hormone therapy, combining niclosamide with enzalutamide.[19][20] These trials are often exploring niclosamide in combination with standard-of-care treatments.[3][21]

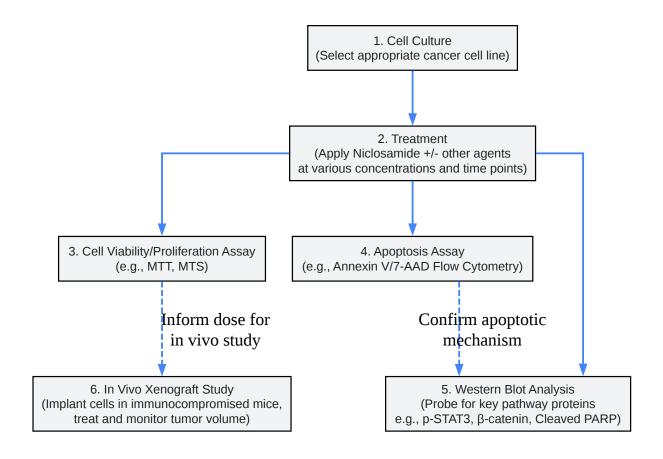
A major hurdle for clinical application is niclosamide's poor bioavailability and solubility.[3] Current research is focused on developing novel formulations, such as niclosamide ethanolamine (NEN) and nanotechnology-based delivery systems, to improve its pharmacokinetic profile.[1][3]

Key Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the anticancer effects of niclosamide.

General Experimental Workflow





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